3-(Bromomethyl)pyrazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-(bromomethyl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6BrN3/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H,3H2 |
InChI Key |
ZQXAXYVCQJEMRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)CBr)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromomethyl Pyrazolo 1,5 a Pyrazine
Strategies for Constructing the Pyrazolo[1,5-a]pyrazine (B3255129) Core
The assembly of the fused pyrazolo[1,5-a]pyrazine framework is the foundational step in synthesizing its derivatives. Methodologies primarily involve the annelation of a pyrazine (B50134) ring onto a pre-existing pyrazole (B372694).
Cyclization Reactions
Cyclization reactions are a primary strategy for building the bicyclic pyrazolo[1,s-a]pyrazine system. A key approach involves starting with substituted pyrazole precursors and constructing the pyrazine ring in a subsequent series of steps.
A notable and efficient method is a one-pot, three-step protocol that begins with pyrazole-3-carboxylic acids. researchgate.net This process involves an initial amide formation, which then undergoes pyrazine ring closure, hydrolysis, and finally dehydration to yield the aromatic pyrazolo[1,5-a]pyrazine core. researchgate.netosi.lv Researchers have successfully isolated intermediate compounds such as 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one during this process, confirming the reaction pathway. researchgate.netosi.lv The reaction sequence is initiated by activating the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with 2,2-dimethoxyethanamine. The subsequent acid-catalyzed cyclization and dehydration furnish the final scaffold. researchgate.net
Table 1: One-Pot Cyclization Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
| Starting Material | Reagents & Conditions | Intermediate(s) | Final Product | Reference |
|---|---|---|---|---|
| Pyrazole-3-carboxylic acids | 1. CDI, dioxane, 50°C 2. 2,2-dimethoxyethanamine, 50°C 3. HCl, dioxane, reflux | 7-Hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives | researchgate.net |
Condensation Reactions with 5-Aminopyrazoles
The condensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds is a cornerstone for the synthesis of the related and extensively studied pyrazolo[1,5-a]pyrimidine (B1678525) core. nih.govnih.gov In this common reaction, the 5-aminopyrazole acts as a binucleophile, reacting with reagents like β-dicarbonyl compounds, enaminones, or α,β-unsaturated carbonyls to form the fused six-membered ring. nih.govmdpi.com The reaction often proceeds under acidic or basic conditions and can be regioselective depending on the substituents on both reactants. nih.govorganic-chemistry.org
While this method is prevalent for pyrazolo[1,5-a]pyrimidines, specific examples detailing its application for the direct synthesis of the pyrazolo[1,5-a]pyrazine core are less common in the literature. Nevertheless, this strategy remains a theoretically viable and important approach, where a suitable nitrogen-containing 1,2-dicarbonyl equivalent would be required to form the pyrazine ring instead of the pyrimidine ring.
Table 2: Analogous Condensation Reactions for Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis
| 5-Aminopyrazole Derivative | 1,3-Bielectrophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-Amino-3-substituted-1H-pyrazoles | β-Dicarbonyl compounds | Acidic or basic catalysis | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| N-Unsubstituted 5-aminopyrazoles | β,γ-Unsaturated γ-alkoxy-α-keto esters | Ethanol, reflux | 7-Ester-substituted pyrazolo[1,5-a]pyrimidines | organic-chemistry.org |
| 5-Aminopyrazole | Enaminones or chalcones | K₂S₂O₈ | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. distantreader.org Such approaches are well-documented for the synthesis of pyrazolo[1,5-a]pyrimidines and related quinazoline (B50416) systems. distantreader.orgnih.govsemanticscholar.org
For the pyrazolo[1,5-a]pyrazine scaffold, the one-pot, three-step protocol developed by Zaremba et al. can be classified as a sequential one-pot reaction, embodying the principles of MCRs by avoiding the isolation of intermediates. researchgate.net This method efficiently assembles the final heterocyclic system from simple pyrazole-3-carboxylic acid precursors, highlighting a streamlined approach to the core structure. researchgate.netosi.lv
Microwave-Assisted Synthetic Routes
The application of microwave irradiation is a modern technique used to dramatically reduce reaction times and often improve yields in organic synthesis. ijsrst.com This method has been successfully applied to various syntheses of pyrazolo[1,5-a]pyrimidines, including cyclization, condensation, and multi-component reactions. nih.govnih.govresearchgate.net The high efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture. nih.gov
Green Chemistry Principles in Core Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Principles include the use of environmentally benign solvents like water, alternative energy sources like ultrasound, and catalyst-free conditions. bme.hu For the analogous pyrazolo[1,5-a]pyrimidine system, green synthetic approaches have been reported, such as the reaction of aminopyrazoles with alkynes in aqueous media under ultrasonic irradiation. bme.hu
The development of synthetic routes to the pyrazolo[1,5-a]pyrazine core that incorporate green chemistry principles is an important goal for future research. Applying conditions such as aqueous solvents, biodegradable catalysts, or energy-efficient methods like sonication to known synthetic pathways could lead to more sustainable and environmentally friendly production of this scaffold.
Introduction of the Bromomethyl Moiety at the C3 Position
The synthesis of the title compound, 3-(Bromomethyl)pyrazolo[1,5-a]pyrazine, requires the introduction of a bromomethyl (-CH₂Br) group at the C3 position of the heterocyclic core. Direct methods for this specific transformation are not widely documented. Therefore, a plausible and chemically sound synthetic route involves the creation of a suitable precursor, namely 3-methylpyrazolo[1,5-a]pyrazine, followed by a selective bromination of the methyl group.
This two-step approach is a standard strategy in medicinal chemistry for accessing halomethyl-substituted heterocycles.
Synthesis of 3-Methylpyrazolo[1,5-a]pyrazine : The synthesis of the 3-methyl substituted core can be readily envisioned by applying the general cyclization methodologies described previously (Section 2.1.1). By starting with an appropriately substituted precursor, such as 3-methylpyrazole-5-carboxylic acid or 5-methylpyrazole-3-carboxylic acid, the one-pot protocol from Zaremba et al. would foreseeably yield the desired 3-methylpyrazolo[1,5-a]pyrazine scaffold. researchgate.net
Radical Bromination of the Methyl Group : Once the 3-methylpyrazolo[1,5-a]pyrazine precursor is obtained, the final step is the selective bromination of the methyl group. This is typically achieved via a free-radical halogenation reaction. The reagent of choice for such a transformation is N-Bromosuccinimide (NBS) , which is known for its ability to selectively brominate allylic and benzylic positions. The methyl group at the C3 position of the electron-deficient pyrazolo[1,5-a]pyrazine ring is analogous to a benzylic position and is thus susceptible to this reaction. The reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) and requires a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or photochemical initiation with UV light. nih.gov This type of photochemical bromination of a methyl group on a pyrazole-based ring system using NBS has been shown to be highly efficient. nih.gov
This sequence provides a reliable pathway to obtain this compound from available starting materials.
Direct Bromination Methodologies (e.g., N-Bromosuccinimide mediated reactions)
The most direct route to synthesize this compound involves the selective bromination of a 3-methylpyrazolo[1,5-a]pyrazine precursor. This transformation is typically achieved via a free radical substitution mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this type of reaction, particularly for the bromination of allylic and benzylic positions, the latter being electronically analogous to the methyl group on the pyrazolo[1,5-a]pyrazine ring. nih.govnih.gov
The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The process, often referred to as the Wohl-Ziegler reaction, involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the methyl group at the C3 position. nih.gov This forms a resonance-stabilized radical intermediate. The subsequent reaction of this intermediate with a bromine source, typically Br₂ which is present in low concentration from the reaction of NBS with trace HBr, propagates the chain and yields the desired 3-(bromomethyl) product and a new bromine radical. nih.gov A similar synthetic approach has been successfully used to prepare 3-(bromomethyl)-1,5-diphenyl-1H-pyrazolo[4,3-e] nih.govmdpi.comresearchgate.nettriazine from its methyl precursor using NBS and AIBN in carbon tetrachloride. organic-chemistry.org
Indirect Routes via Precursor Functionalization
Indirect methods provide alternative pathways to this compound by transforming other functional groups at the C3 position. A common strategy involves the conversion of a C3-hydroxymethyl group. The precursor, 3-(hydroxymethyl)pyrazolo[1,5-a]pyrazine, can be synthesized through the reduction of a corresponding C3-carboxylic acid ester or C3-aldehyde. For instance, on the related pyrazolo[1,5-a]pyrimidine scaffold, ester groups have been reduced to primary alcohols using reagents like sodium borohydride. mdpi.com
Once the 3-(hydroxymethyl)pyrazolo[1,5-a]pyrazine is obtained, it can be converted to the target bromomethyl compound using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These reagents facilitate the substitution of the hydroxyl group with a bromine atom. While specific examples for the pyrazolo[1,5-a]pyrazine system are not extensively detailed in the literature, this two-step sequence (reduction followed by bromination) is a fundamental and well-established synthetic strategy in organic chemistry.
Regioselectivity and Control in Bromomethylation
Achieving regioselectivity is critical in the synthesis of this compound. The control between functionalizing the methyl group versus the heterocyclic ring itself is dictated by the reaction conditions.
Radical Bromination: The use of N-Bromosuccinimide with a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄) ensures high selectivity for the bromination of the methyl group. The radical mechanism preferentially targets the benzylic-type C-H bonds of the methyl group due to the stability of the resulting radical intermediate.
Electrophilic Halogenation: In contrast, direct halogenation of the pyrazolo[1,5-a]pyrazine ring can occur under different conditions. For the related pyrazolo[1,5-a]pyrimidine system, electrophilic halogenation using reagents like NBS or N-iodosuccinimide (NIS) in polar solvents can lead to direct C-H halogenation at the C3 position of the ring. wikipedia.org For instance, regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using potassium halide salts with a hypervalent iodine(III) reagent in an aqueous medium at room temperature. wikipedia.org
C-H Functionalization: Furthermore, specific C-H functionalization can be directed to other positions on the pyrazolo[1,5-a]pyrazine core. For example, formylation has been shown to occur selectively at the C7 position. This highlights that the reactivity of the scaffold can be finely tuned, and the choice of reagents and conditions is paramount to controlling the site of functionalization, ensuring that bromination occurs specifically at the desired methyl group.
Advanced Synthetic Strategies for Diversification
The this compound scaffold can be further elaborated to create a diverse library of compounds. This can be achieved by modifying the core structure, often through cross-coupling reactions on a halo-substituted pyrazolo[1,5-a]pyrazine. It is often strategically advantageous to perform these scaffold modifications before the final bromination of the methyl group, as the reactive bromomethyl handle may not be compatible with the conditions of many coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) for Scaffold Modification
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly useful for modifying the pyrazolo[1,5-a]pyrazine core. nih.gov
Research has demonstrated the successful Suzuki-Miyaura coupling of 4-bromopyrazolo[1,5-a]pyrazines with various aryl and heteroarylboronic acids. These reactions are typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂·CH₂Cl₂, in the presence of a base like cesium carbonate (Cs₂CO₃). This methodology allows for the introduction of a wide range of substituents at the C4 position of the pyrazolo[1,5-a]pyrazine ring, significantly increasing molecular diversity.
| Boronic Acid | Product | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | 4-Phenylpyrazolo[1,5-a]pyrazine | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | MeCN–H₂O | 85 | |
| 4-Methylphenylboronic acid | 4-(4-Methylphenyl)pyrazolo[1,5-a]pyrazine | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | MeCN–H₂O | 82 | |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazine | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | MeCN–H₂O | 88 | |
| Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)pyrazolo[1,5-a]pyrazine | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | MeCN–H₂O | 75 |
While the Stille coupling, which utilizes organotin reagents, is another important palladium-catalyzed reaction, its application for the pyrazolo[1,5-a]pyrazine scaffold is less commonly reported compared to the Suzuki-Miyaura reaction.
Ullmann-Type Coupling Reactions
Ullmann-type reactions, which are typically copper-catalyzed, provide a classic method for forming carbon-heteroatom bonds, such as C-O, C-N, and C-S bonds. These reactions involve the coupling of an aryl halide with an alcohol, amine, or thiol. Modern Ullmann couplings can be performed under milder conditions than traditional methods, often using soluble copper(I) catalysts with specific ligands.
For instance, an efficient Ullmann-type C-N amination has been developed for the related 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) scaffold using a copper(I) iodide catalyst with a carbazole-based ligand. This demonstrates the potential of such methods for functionalizing halo-pyrazolo[1,5-a]pyrazines. The application of Ullmann couplings would allow for the introduction of diverse amine or ether functionalities onto the pyrazolo[1,5-a]pyrazine core, complementing the C-C bond-forming capabilities of palladium-catalyzed reactions.
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic cores without the need for pre-installed leaving groups like halogens. nih.gov This approach avoids extra synthetic steps for pre-functionalization and subsequent removal of activating groups.
For the pyrazolo[1,5-a]pyrazine scaffold, a straightforward method for C-H formylation at the C7 position has been reported. The reaction employs a silylformamidine reagent that, in equilibrium with its carbene form, inserts into the most acidic C-H bond of the pyrazolo[1,5-a]pyrazine ring, which is the C7 position. The resulting aminals can be readily hydrolyzed to the corresponding 7-formylpyrazolo[1,5-a]pyrazines. This C-H functionalization strategy provides a powerful and regioselective route to introduce new functional groups onto the pyrazine portion of the scaffold, opening up further avenues for diversification.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) represents a fundamental class of reactions for the functionalization of electron-deficient heterocyclic systems, such as pyrazolo[1,5-a]pyrazines. In these reactions, a nucleophile replaces a leaving group, typically a halogen, on the aromatic ring. The reaction is facilitated by the presence of the nitrogen atoms in the bicyclic system, which lower the electron density of the ring and stabilize the negatively charged intermediate, known as a Meisenheimer complex.
The SNAr mechanism generally proceeds via a two-step addition-elimination sequence. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of the resonance-stabilized Meisenheimer complex. libretexts.org This step is typically the rate-determining step. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The reactivity of the halo-substituted pyrazolo[1,5-a]pyrazine is dependent on the nature of the halogen (F > Cl > Br > I) and the position of the substitution on the ring.
While specific studies on SNAr reactions of this compound are not extensively detailed in the literature, the principles of SNAr are well-documented for the closely related pyrazolo[1,5-a]pyrimidine and pyrazine scaffolds. These analogs provide valuable insight into the potential SNAr chemistry of the pyrazolo[1,5-a]pyrazine system.
For instance, the reaction of chloropyrazines with various amines demonstrates the feasibility of SNAr in introducing nitrogen-based nucleophiles. nih.gov These reactions often proceed in good yields and can be influenced by the choice of solvent and base. researchgate.net In the pyrazolo[1,5-a]pyrimidine series, SNAr reactions are commonly employed to introduce substituents at positions 5 and 7. nih.gov Computational studies on dichloropyrazolopyrimidine carboxylates have shown that the regioselectivity of nucleophilic attack can be predicted by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate and the activation energies of the competing reaction pathways. wuxibiology.com
Research Findings
Detailed studies on related heterocyclic systems provide a framework for understanding the potential SNAr reactions on a pyrazolo[1,5-a]pyrazine core. The following tables summarize findings from the literature on SNAr reactions of related chloro-substituted nitrogen heterocycles with various nucleophiles.
| Entry | Amine Nucleophile | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrrolidine | KF, H2O, 100 °C, 16 h | 2-(Pyrrolidin-1-yl)pyrimidine | 98 |
| 2 | Morpholine | KF, H2O, 100 °C, 16 h | 4-(Pyrimidin-2-yl)morpholine | 99 |
| 3 | Piperidine | KF, H2O, 100 °C, 16 h | 2-(Piperidin-1-yl)pyrimidine | 98 |
| 4 | N-Methylpiperazine | KF, H2O, 100 °C, 16 h | 1-Methyl-4-(pyrimidin-2-yl)piperazine | 99 |
| 5 | (R)-α-Methylbenzylamine | KF, H2O, 100 °C, 16 h | (R)-N-(1-Phenylethyl)pyrimidin-2-amine | 94 |
| 6 | p-Anisidine | KF, H2O, 100 °C, 16 h | N-(4-Methoxyphenyl)pyrimidin-2-amine | 86 |
| Entry | Amine Nucleophile | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrrolidine | KF, H2O, 100 °C, 16 h | 2-(Pyrrolidin-1-yl)pyrazine | 92 |
| 2 | Morpholine | KF, H2O, 100 °C, 16 h | 2-Morpholinopyrazine | 95 |
| 3 | Piperidine | KF, H2O, 100 °C, 16 h | 2-(Piperidin-1-yl)pyrazine | 94 |
| 4 | Benzylamine | KF, H2O, 100 °C, 16 h | N-Benzylpyrazin-2-amine | 85 |
These findings illustrate that SNAr reactions on chloro-substituted pyrimidines and pyrazines with a variety of amine nucleophiles proceed in high yields under aqueous conditions with potassium fluoride. nih.gov The enhanced reactivity of 2-chloropyrimidine compared to chloropyrazine is consistent with the higher electrophilicity of the pyrimidine ring. nih.gov Such methodologies are likely translatable to halo-substituted pyrazolo[1,5-a]pyrazines, providing a versatile route for the introduction of diverse functional groups.
Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl Pyrazolo 1,5 a Pyrazine
Reactivity of the Bromomethyl Group
The bromomethyl substituent at the 3-position of the pyrazolo[1,5-a]pyrazine (B3255129) ring is a highly versatile functional group, prone to a variety of transformations. Its reactivity is largely centered around the carbon-bromine bond, which is susceptible to cleavage, enabling nucleophilic substitutions, radical reactions, and elimination processes.
Nucleophilic Substitution Reactions (SN1/SN2 Pathways)
The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. Nucleophilic substitution reactions on similar bromomethyl-substituted azaheterocycles are well-documented and can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
In a typical SN2 reaction , a strong nucleophile directly attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step. This pathway is favored by the use of strong, unhindered nucleophiles in aprotic polar solvents.
Conversely, the SN1 pathway involves a two-step mechanism. The initial, rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized pyrazolopyrazinylmethyl carbocation. This carbocation is then rapidly attacked by a nucleophile. The stability of this carbocation, due to charge delocalization across the pyrazolo[1,5-a]pyrazine ring system, suggests that an SN1 mechanism is a plausible pathway, particularly with weaker nucleophiles or in protic solvents that can solvate the leaving group.
A variety of nucleophiles can be employed in these substitution reactions to generate a diverse array of derivatives. For instance, the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines has been achieved through Ullmann-type coupling of amines with 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors, highlighting the reactivity of a bromo-substituted pyrazole (B372694) ring. nih.gov While this example involves a bromo-substituent directly on the ring, the underlying principles of nucleophilic attack on a carbon center attached to the heterocyclic system are analogous.
Table 1: Examples of Nucleophilic Substitution Reactions on Related Pyrazolo[1,5-a]pyrimidine (B1248293) Systems
| Precursor | Nucleophile/Reagent | Product | Reaction Type | Reference |
| 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine | Various amines, CuI, L-1 ligand | 3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines | Ullmann-type Coupling | nih.gov |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine, K2CO3 | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Nucleophilic Aromatic Substitution | nih.gov |
| 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Hydrazine hydrate | 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Nucleophilic Aromatic Substitution | ias.ac.in |
Radical Reactions Involving the Bromomethyl Moiety
The carbon-bromine bond in 3-(bromomethyl)pyrazolo[1,5-a]pyrazine can also undergo homolytic cleavage to generate a pyrazolopyrazinylmethyl radical. This can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photolysis. beilstein-journals.orgnih.gov The resulting radical is stabilized by resonance with the aromatic pyrazolo[1,5-a]pyrazine ring system.
These radical intermediates can participate in a variety of synthetic transformations, including dehalogenation and carbon-carbon bond-forming reactions. libretexts.org For example, tributyltin hydride (Bu₃SnH) is a common reagent used to replace the bromine atom with a hydrogen atom via a radical chain mechanism. libretexts.org
Furthermore, the generated radical can add to alkenes or alkynes, initiating cyclization reactions or intermolecular additions to form more complex molecules. beilstein-journals.orgnih.gov While specific studies on this compound are not prevalent, the principles of radical reactivity of bromomethyl groups on other heterocyclic systems are well-established. beilstein-journals.org
Elimination Reactions
Under basic conditions, this compound has the potential to undergo elimination reactions to form the corresponding 3-methylenepyrazolo[1,5-a]pyrazine. This reaction, a form of dehydrohalogenation, would involve the abstraction of a proton from the methyl group by a base, followed by the expulsion of the bromide ion. The feasibility of this reaction would depend on the strength of the base and the reaction conditions. The formation of such an exocyclic double bond would create a reactive monomer that could potentially be used in polymerization or other addition reactions.
Reactivity of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine ring system is an electron-deficient aromatic scaffold, which influences its reactivity towards both electrophiles and nucleophiles. The nitrogen atoms in the bicyclic system deactivate the ring towards electrophilic attack and activate it towards nucleophilic attack.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution on the pyrazolo[1,5-a]pyrazine core is generally challenging due to the electron-withdrawing nature of the nitrogen atoms. However, under specific conditions, substitution can occur. Studies on the related pyrazolo[1,5-a]pyrimidine system have shown that the position of substitution is highly dependent on the nature of the electrophile and the reaction conditions. researchgate.netdocumentsdelivered.com
For instance, nitration of pyrazolo[1,5-a]pyrimidine with mixed nitric and sulfuric acids yields the 3-nitro derivative, while using nitric acid in acetic anhydride (B1165640) results in the 6-nitro compound. researchgate.net Bromination of the same parent ring system can lead to the 3-bromo and 3,6-dibromo species. researchgate.netdocumentsdelivered.com These findings suggest that the 3- and 6-positions are the most susceptible to electrophilic attack in the pyrazolo[1,5-a]pyrimidine system, a pattern that can be extrapolated to the pyrazolo[1,5-a]pyrazine core. The presence of the bromomethyl group at the 3-position would likely influence the regioselectivity of further electrophilic substitutions.
Table 2: Electrophilic Substitution on the Pyrazolo[1,5-a]pyrimidine Ring System
| Substrate | Reagent | Product(s) | Reference |
| Pyrazolo[1,5-a]pyrimidine | HNO₃/H₂SO₄ | 3-Nitropyrazolo[1,5-a]pyrimidine | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | HNO₃/Ac₂O | 6-Nitropyrazolo[1,5-a]pyrimidine | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | Br₂ | 3-Bromopyrazolo[1,5-a]pyrimidine (B1281175) and 3,6-Dibromopyrazolo[1,5-a]pyrimidine | researchgate.netdocumentsdelivered.com |
| 7-Arylpyrazolo[1,5-a]pyrimidine | N-halosuccinimides (NXS) | 3-Halo-7-arylpyrazolo[1,5-a]pyrimidines | nih.gov |
Nucleophilic Addition Reactions
The electron-deficient nature of the pyrazolo[1,5-a]pyrazine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a common reaction for functionalizing the pyrimidine (B1678525) moiety of the related pyrazolo[1,5-a]pyrimidine core, particularly at the 5- and 7-positions when a suitable leaving group is present. nih.gov
Furthermore, strong nucleophiles such as Grignard reagents can add to the pyrazine (B50134) ring. nih.gov The regioselectivity of such additions would be influenced by the electronic and steric effects of the substituents already present on the ring. For example, the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate (B8463686) proceeds via nucleophilic attack to form pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. enamine.net This indicates that the 4-position of the pyrazolo[1,5-a]pyrazine ring is susceptible to nucleophilic attack.
Rearrangement Reactions
While direct experimental evidence for rearrangement reactions of this compound is not extensively documented in publicly available literature, the chemical nature of the closely related pyrazolo[1,5-a]pyrimidine and other fused N-heterocyclic systems suggests the high probability of such transformations. One of the most pertinent and anticipated rearrangements for this class of compounds is the Dimroth rearrangement. wikipedia.orgnih.govresearchgate.net
The Dimroth rearrangement is a well-established isomerization process in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closing sequence. wikipedia.org In the context of this compound, a plausible Dimroth-type rearrangement could be initiated under specific conditions, such as in the presence of a base or upon heating.
A proposed pathway for a Dimroth rearrangement of a related amino-substituted pyrazolo[1,5-a]pyrimidine is depicted below. This serves as a model for a potential rearrangement involving the pyrazolo[1,5-a]pyrazine core.
Proposed Dimroth Rearrangement Pathway (by analogy):
| Step | Description | Intermediate Structure (Illustrative) |
| 1 | Nucleophilic attack at an electrophilic carbon of the pyrimidine ring. | Not Available |
| 2 | Ring opening of the pyrimidine ring to form a more flexible intermediate. | Not Available |
| 3 | Intramolecular rotation and tautomerization. | Not Available |
| 4 | Ring closure to form a new, rearranged heterocyclic system. | Not Available |
The presence of the electron-withdrawing pyrazine ring and the reactive bromomethyl group could influence the propensity and pathway of such a rearrangement. The reaction conditions, including the nature of the solvent and the base used, would be critical in determining the feasibility and outcome of the rearrangement. nih.gov
Reaction Mechanism Elucidation
To rigorously establish the occurrence and understand the intricacies of a potential rearrangement of this compound, detailed mechanistic investigations are indispensable. These studies would involve a combination of kinetic analysis and spectroscopic monitoring to identify reaction pathways and characterize transient intermediates.
Kinetic studies are fundamental to determining the rate of a reaction and its dependence on the concentration of reactants, which in turn provides insights into the reaction mechanism. For a rearrangement reaction or a competing nucleophilic substitution at the bromomethyl group, the rate law can help distinguish between different mechanistic possibilities, such as SN1, SN2, or more complex pathways. ksu.edu.salibretexts.orgmasterorganicchemistry.com
For a hypothetical nucleophilic substitution reaction on the bromomethyl group, which could compete with or be a part of a rearrangement, the reaction rate would likely follow second-order kinetics (SN2 mechanism), being dependent on the concentrations of both the pyrazolo[1,5-a]pyrazine derivative and the nucleophile. libretexts.orgmasterorganicchemistry.com
Table of Hypothetical Kinetic Data for a Nucleophilic Substitution on a Halomethyl-N-Heterocycle:
| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 2.0 x 10-4 |
This table represents hypothetical data to illustrate the principles of kinetic analysis. Actual experimental data for this compound is not available.
By systematically varying the concentrations of the reactants and monitoring the reaction progress, typically through spectroscopic methods like UV-Vis or NMR spectroscopy, the rate law and rate constant can be determined. Furthermore, studying the reaction at different temperatures allows for the calculation of activation parameters (activation energy, enthalpy, and entropy of activation), providing deeper insights into the transition state of the rate-determining step. numberanalytics.com
The direct observation and characterization of transient reaction intermediates are crucial for confirming a proposed reaction mechanism. Advanced spectroscopic techniques are employed for this purpose.
In the context of a Dimroth rearrangement of this compound, the ring-opened intermediate would possess distinct spectroscopic signatures compared to the starting material and the final product. Time-resolved spectroscopy techniques, such as flash photolysis or stopped-flow spectroscopy coupled with UV-Vis or IR detection, could potentially be used to observe these short-lived species. bristoldynamics.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. By conducting the reaction at low temperatures, it might be possible to slow down the reaction rate sufficiently to observe the signals of the intermediate species. Two-dimensional NMR techniques could help in elucidating the structure of these intermediates. For instance, the appearance and disappearance of specific proton and carbon signals over time would provide direct evidence for the structural transformations occurring during the rearrangement. uq.edu.au
Table of Potential Spectroscopic Techniques for Intermediate Monitoring:
| Technique | Information Provided |
| Time-resolved UV-Vis Spectroscopy | Monitors changes in the electronic absorption spectrum, indicating the formation and decay of chromophoric intermediates. rsc.org |
| Time-resolved Infrared (IR) Spectroscopy | Detects changes in vibrational modes, providing structural information about functional groups in intermediates. uq.edu.au |
| Low-Temperature NMR Spectroscopy | Allows for the direct observation and structural characterization of relatively stable intermediates. |
| Mass Spectrometry (e.g., ESI-MS) | Can be used to detect the mass of intermediates, especially when coupled with a separation technique like liquid chromatography. |
The combination of these kinetic and spectroscopic studies would provide a comprehensive picture of the chemical reactivity of this compound, confirming the existence of rearrangement reactions and elucidating the precise mechanistic steps involved.
Computational Chemistry and Advanced Spectroscopic Characterization
Computational Studies for Structural and Electronic Properties
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. For a compound like 3-(Bromomethyl)pyrazolo[1,5-a]pyrazine, the following computational methods would be instrumental.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to determine the optimized molecular geometry of this compound. These calculations would provide key parameters such as bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.
Furthermore, DFT is used to calculate electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, in related pyrazolo[1,5-a]pyrimidine (B1248293) systems, DFT studies have been used to rationalize regioselectivity in chemical reactions. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can be used to explore its conformational landscape over time. For the flexible bromomethyl group in this compound, MD simulations would be particularly valuable. By simulating the motion of atoms over a period, researchers can identify different low-energy conformations and the rotational barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other molecules. In studies of related heterocyclic compounds, MD simulations have provided insights into the conformational flexibility which is important for their biological activity.
Reaction Pathway Analysis and Transition State Modeling
Computational methods are also employed to study reaction mechanisms. For the synthesis or subsequent reactions of this compound, DFT calculations could be used to model the reaction pathway. This involves identifying the structures of transition states and intermediates along the reaction coordinate. The calculated activation energies for different potential pathways can help to explain or predict the observed product distribution and reaction kinetics. For example, in the synthesis of related pyrazolo[1,5-a]pyrimidines, reaction pathway analysis has been used to understand the regioselectivity of cyclization reactions.
Advanced Spectroscopic Characterization Techniques
Following the synthesis of this compound, its structure would be unequivocally confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F, 2D NMR)
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their chemical environments. For this compound, one would expect to see distinct signals for the protons on the pyrazolo[1,5-a]pyrazine (B3255129) core and a characteristic singlet for the bromomethyl (-CH₂Br) protons. The chemical shift of this singlet would be indicative of the electron-withdrawing effect of the bromine atom.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon of the bromomethyl group would appear at a characteristic chemical shift. In studies of similar pyrazolo[1,5-a]pyrimidine derivatives, ¹³C NMR has been crucial for confirming the substitution pattern.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the assignment of signals in the ¹H and ¹³C spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, which is useful for conformational analysis.
¹H and ¹³C NMR Data for a Structurally Related Compound: 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine googleapis.com
| Proton (¹H) Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
| H-5 | 7.97 | s | |
| H-2 | 7.42-7.35 | m | |
| H-6 | 6.46 | s | |
| NH | 5.43 | br s | |
| CH₂ | 4.75 | d | 5.3 |
| Carbon (¹³C) Signal | Chemical Shift (ppm) |
| C-5 | 155.0 |
| C-7 | 146.5 |
| C-3a | 144.4 |
| C-2 | 138.5 |
| C-3 | 133.9 (q, J = 36.8 Hz) |
| Aromatic C | 128.4, 128.1, 127.3 |
| CF₃ | 119.4 (q, J = 273.3 Hz) |
| C-6 | 100.8 |
| C-3 (bromo) | 79.3 |
| CH₂ | 44.7 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EI, ESI, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
EI-MS/ESI-MS: Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight of this compound. The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of the compound, which is a definitive confirmation of its identity.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide additional structural information. For this compound, a common fragmentation would be the loss of the bromine radical (•Br) or the bromomethyl radical (•CH₂Br).
Mass Spectrometry Data for a Structurally Related Compound: 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine googleapis.com
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 371.0114 | 371.0119 |
Infrared (IR) Spectroscopy for Functional Group Identification
The pyrazolo[1,5-a]pyrazine core is a fused aromatic system containing both pyrazole (B372694) and pyrazine (B50134) rings. The IR spectra of such heterocyclic compounds are complex, but certain regions can be assigned to specific vibrational modes. For the parent pyrazine ring, characteristic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. researchgate.net The aromatic C=C and C=N stretching vibrations of the fused ring system are expected to produce a series of bands in the 1400-1600 cm⁻¹ range.
The introduction of the bromomethyl (-CH₂Br) group at the 3-position of the pyrazolo[1,5-a]pyrazine core would give rise to additional characteristic absorption bands. The symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) group are expected to appear in the 2850-2960 cm⁻¹ region. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. The precise position of these bands can be influenced by the electronic environment of the heterocyclic ring system.
For comparison, the IR spectrum of a related compound, 3-Bromomethyl-1,5-diphenyl-1H-pyrazolo[4,3-e] nih.govencyclopedia.pubresearchgate.nettriazine, shows absorption bands at 3032 cm⁻¹ (aromatic C-H stretch), and a series of bands in the 1421-1595 cm⁻¹ region corresponding to the heterocyclic ring vibrations. nih.gov
A summary of the expected IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3100 |
| Methylene (-CH₂-) | Asymmetric Stretching | ~2925 |
| Methylene (-CH₂-) | Symmetric Stretching | ~2855 |
| Aromatic C=C and C=N | Stretching | 1400-1600 |
| C-Br | Stretching | 500-700 |
This table is predictive and based on general spectroscopic correlations and data from related compounds.
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature search, a single-crystal X-ray structure of this compound has not been reported. However, the structural features of related heterocyclic systems have been extensively studied, offering insights into the likely solid-state conformation of this compound. For instance, studies on pyrazolo[1,5-a]pyrimidine derivatives have revealed their tendency to form planar structures with notable conformational and supramolecular arrangements. nih.gov
A hypothetical crystal structure determination for this compound would involve growing a suitable single crystal of the compound. This crystal would then be irradiated with a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.
The expected crystallographic data would include the crystal system, space group, and unit cell dimensions. For example, the crystal structure of a related compound, 2,3,5,6-tetrakis(bromomethyl)pyrazine, was determined to be in the P4₁2₁2 space group with two half-molecules in the asymmetric unit. researchgate.net In this structure, the molecules are linked by weak C-H···Br hydrogen bonds and Br···Br interactions. researchgate.net It is plausible that this compound would also exhibit intermolecular interactions involving the bromine atom and the heterocyclic rings in its crystal packing.
The table below outlines the type of crystallographic data that would be obtained from an X-ray diffraction study of this compound.
| Crystallographic Parameter | Description | Hypothetical Data |
| Crystal System | The symmetry of the unit cell. | To be determined |
| Space Group | The symmetry of the crystal lattice. | To be determined |
| a, b, c (Å) | The lengths of the unit cell axes. | To be determined |
| α, β, γ (°) | The angles between the unit cell axes. | To be determined |
| V (ų) | The volume of the unit cell. | To be determined |
| Z | The number of molecules per unit cell. | To be determined |
This table represents the parameters that would be determined from an experimental X-ray crystallographic analysis, which is currently unavailable for the title compound.
Strategic Applications of 3 Bromomethyl Pyrazolo 1,5 a Pyrazine As a Synthetic Building Block
Precursor to Diversely Substituted Pyrazolo[1,5-a]pyrazine (B3255129) Derivatives
The utility of 3-(bromomethyl)pyrazolo[1,5-a]pyrazine stems from the reactivity of the bromomethyl group. This electrophilic center is susceptible to nucleophilic attack, enabling the introduction of a vast range of functional groups and molecular fragments onto the core heterocyclic scaffold. This capability is fundamental to creating libraries of compounds for various applications, including drug discovery and materials science.
The primary mode of reaction for the bromomethyl group is nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a nucleophile. This allows for the formation of new carbon-heteroatom and carbon-carbon bonds at the methylene (B1212753) position, effectively "alkylating" the nucleophile with the pyrazolo[1,emsp]pyrazine moiety.
A wide variety of nucleophiles can be employed in these reactions. For instance, amines, alcohols, thiols, and carbanions can react with this compound to yield the corresponding substituted derivatives. These reactions are foundational for modifying the properties of the parent molecule. While direct studies on this specific compound are not prevalent, the reactivity is analogous to other bromomethylated heterocycles used in medicinal chemistry. The synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives often involves nucleophilic substitution on a chlorinated version of the ring, highlighting the utility of such reactions in this class of compounds. mdpi.com
Below is a table illustrating the potential alkylation reactions.
| Nucleophile Type | Example Nucleophile | Resulting Linkage | Product Class |
| N-Nucleophile | Morpholine | C-N | Aminomethyl derivative |
| O-Nucleophile | Sodium Phenoxide | C-O | Aryloxymethyl ether |
| S-Nucleophile | Sodium Thiophenolate | C-S | Arylthiomethyl sulfide |
| C-Nucleophile | Diethyl Malonate | C-C | Substituted Propanoate |
These substitution reactions allow for the systematic modification of the molecule's steric and electronic properties, which is a key strategy in tuning its biological activity or material characteristics.
The bromomethyl group is an excellent starting point for the construction of additional rings fused to the pyrazolo[1,5-a]pyrazine core. This process, known as annulation, can be achieved through either intramolecular or intermolecular pathways.
In an intramolecular approach, a nucleophilic site can be introduced elsewhere on the molecule or on a substituent attached via the bromomethyl group. Subsequent cyclization then forms a new ring. For example, reacting this compound with a nucleophile containing a secondary reactive site sets the stage for a subsequent ring-closing reaction.
An example of annulation on this heterocyclic system involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate (B8463686). This leads to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are then used to construct a new fused pyridine (B92270) ring, resulting in a pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system. enamine.net Although this example starts from the 4-position, it demonstrates the principle of using a functionalized side chain to build fused architectures on the pyrazolo[1,5-a]pyrazine scaffold. The bromomethyl group at the 3-position could similarly be converted into a phosphonium (B103445) salt for a Wittig reaction, followed by cyclization to achieve a similar outcome.
Role in the Synthesis of Complex Heterocyclic Architectures
Beyond simple derivatization or the addition of a single fused ring, this compound serves as a key intermediate in multi-step syntheses aimed at building complex, polycyclic molecular architectures. The pyrazolo[1,5-a]pyrimidine scaffold, a close relative, is a dominant motif in many drugs, and its derivatives are often prepared by exploiting the reactivity of groups on the ring to build larger structures. nih.gov
The initial substitution product of the bromomethyl group can be further functionalized. For example, the product of an alkylation with diethyl malonate can undergo hydrolysis and decarboxylation to yield a carboxylic acid. This acid can then be coupled with an amine to form an amide, introducing another point of diversity. This step-wise construction is a hallmark of modern synthetic chemistry, allowing for the precise assembly of complex molecules. Such multi-step sequences are crucial in the synthesis of pharmacologically active compounds where specific spatial arrangements of functional groups are required for biological activity. researchgate.netd-nb.info
Development of Novel Organic Materials and Functional Molecules
The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its potential in materials science, particularly in the development of fluorescent molecules. mdpi.com These compounds can exhibit tunable photophysical properties, making them suitable for applications such as chemosensors and organic light-emitting devices (OLEDs).
By extension, this compound is a promising starting material for novel organic materials. The bromomethyl handle provides a convenient attachment point for various chromophores, fluorophores, or other functional moieties. For instance, coupling the building block with a fluorescent dye could lead to new probes for biological imaging. The rigid, planar structure of the fused pyrazolo[1,5-a]pyrazine core provides a stable platform that can be systematically modified to tune its electronic and photophysical properties. The ability to introduce a wide range of substituents via the bromomethyl group allows for fine-tuning of properties like absorption and emission wavelengths, quantum yields, and solid-state emission, which are critical for the development of advanced functional materials.
Emerging Trends and Future Research Directions
Optimization of Existing Synthetic Pathways for Efficiency and Sustainability
The synthesis of the pyrazolo[1,5-a]pyrazine (B3255129) core is the foundational step preceding the introduction of the bromomethyl group. Traditional multi-step syntheses are progressively being replaced by more streamlined and environmentally benign methodologies. A notable advancement is the development of one-pot, three-step protocols that commence from readily available starting materials like pyrazole-3-carboxylic acids. osi.lv This particular pathway involves an initial amide formation, followed by pyrazine (B50134) ring closure, hydrolysis, and subsequent dehydration to yield the final scaffold. osi.lv
Future optimization efforts are centered on several key areas:
Green Chemistry Approaches: There is a significant trend towards adopting greener synthetic methods. This includes the use of ultrasound irradiation, which has been shown to accelerate reactions, improve yields, and simplify work-up procedures in the synthesis of related pyrazolo-fused heterocycles. nih.gov Another approach is the use of deep eutectic solvents (DES), which offer a benign reaction medium that can be scalable and lead to high-yield syntheses. ias.ac.in
Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating reaction rates, often reducing reaction times from hours to minutes. nih.gov This technique has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) analogues, suggesting its high potential for the efficient construction of the pyrazolo[1,5-a]pyrazine core. nih.gov
| Method | Key Features | Potential Advantages | Relevant Findings/Parallels |
|---|---|---|---|
| One-Pot Synthesis | Combines multiple steps (amide formation, cyclization, dehydration) without isolating intermediates. | Reduced solvent usage, lower cost, faster overall process. | Successfully used for pyrazolo[1,5-a]pyrazine scaffold synthesis. osi.lv |
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture. | Drastically reduced reaction times, often improved yields. | Proven effective for various pyrazolo-fused heterocycles. nih.gov |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Employs high-frequency sound waves to induce cavitation and accelerate reactions. | Mild conditions, short reaction times, simple procedure. | Demonstrated for resourceful synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov |
| Green Solvents (e.g., DES) | Replaces traditional volatile organic compounds with more environmentally friendly alternatives. | Benign environment, high yield, simple work-up. | Applied to the synthesis of related heterocyclic systems. ias.ac.in |
Exploration of Novel Catalytic Methods for Functionalization
While the bromomethyl group is typically introduced via radical bromination of a 3-methyl precursor, catalysis plays a crucial role in the subsequent functionalization of the pyrazolo[1,5-a]pyrazine scaffold. Future research is heavily invested in developing novel catalytic systems to precisely modify the core structure.
Direct C-H Functionalization: This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route to derivatives. Recent studies have demonstrated the successful C-H formylation of the pyrazolo[1,5-a]pyrazine core specifically at the C7 position. thieme-connect.comresearchgate.net This method utilizes a carbene insertion into the most acidic C-H bond, providing a high-yield pathway to 7-formyl derivatives which can be further elaborated. thieme-connect.comresearchgate.net Expanding this concept to introduce other functional groups at various positions through C-H activation is a major area of future research. thieme-connect.dersc.org
Palladium-Catalyzed Cross-Coupling: For halogenated pyrazolo[1,5-a]pyrazines (e.g., 4-chloro or 7-bromo derivatives), palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions are indispensable tools. rsc.org These methods allow for the introduction of a vast range of aryl, heteroaryl, and alkyl groups, which is critical for building molecular diversity and conducting structure-activity relationship (SAR) studies. rsc.org
Photoredox Catalysis: The use of visible light photocatalysis is an emerging sustainable method for forging new bonds under mild conditions. thieme-connect.de This approach could be applied to the functionalization of the pyrazolo[1,5-a]pyrazine ring or to reactions involving the 3-(bromomethyl) handle, potentially enabling transformations that are difficult to achieve with traditional thermal methods.
Expansion of Reaction Scope and Substrate Diversity
The 3-(bromomethyl) group is a highly reactive electrophilic handle, making it an ideal starting point for diversification. Its primary value lies in its susceptibility to nucleophilic substitution reactions, allowing for the covalent attachment of a multitude of chemical moieties. Future work will focus on systematically expanding the library of accessible compounds by reacting 3-(bromomethyl)pyrazolo[1,5-a]pyrazine with a broad range of nucleophiles. This allows for the systematic modification of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which is essential for drug discovery. nih.gov
The predictable reactivity of the bromomethyl group allows for the synthesis of a wide variety of derivatives.
| Nucleophile Class | Example Nucleophile | Resulting Linkage | Product Class |
|---|---|---|---|
| Amines (R-NH₂) | Morpholine | C-N Bond | Aminomethyl derivatives |
| Alcohols (R-OH) / Phenols (Ar-OH) | Ethanol | C-O Bond (Ether) | Alkoxymethyl derivatives |
| Thiols (R-SH) / Thiophenols (Ar-SH) | Ethanethiol | C-S Bond (Thioether) | Thioalkoxymethyl derivatives |
| Carboxylates (R-COO⁻) | Sodium Acetate | C-O Bond (Ester) | Acyloxymethyl derivatives |
| Azides (N₃⁻) | Sodium Azide | C-N₃ Bond | Azidomethyl derivatives |
| Cyanides (CN⁻) | Potassium Cyanide | C-CN Bond | Acetonitrile derivatives |
| Carbanions (e.g., malonates) | Diethyl Malonate | C-C Bond | Propanoate derivatives |
Design and Synthesis of Advanced Pyrazolo[1,5-a]pyrazine-Based Scaffolds for Chemical Innovation
The pyrazolo[1,5-a]pyrazine core is considered a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. nih.govencyclopedia.pub Building upon this foundation, future research aims to design and synthesize more complex, three-dimensional structures to target challenging proteins, such as kinases and proteases. rsc.orgnih.govmdpi.com
Key strategies for innovation include:
Macrocyclization: Linking two positions of a substituted pyrazolo[1,5-a]pyrazine can lead to macrocyclic compounds. This strategy can pre-organize the molecule into a bioactive conformation, enhancing potency and selectivity while improving metabolic stability. biorxiv.org For instance, a derivative bearing an amine at the C5 position and a functionalized side chain at the C3 position could be cyclized.
Fragment-Based Drug Discovery (FBDD): The derivatives synthesized from this compound can be used as fragments for screening against biological targets. Hits can then be grown or linked to generate potent lead compounds.
Bioisosteric Replacement: Researchers are exploring the replacement of specific functional groups with bioisosteres to fine-tune pharmacological properties. The versatile pyrazolo[1,5-a]pyrazine scaffold allows for systematic modifications at multiple positions to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the drug discovery process, modern synthesis is moving towards automation and continuous manufacturing. The application of flow chemistry to the synthesis of pyrazolo[1,5-a]pyrazine and its derivatives is a promising future direction.
Enhanced Safety and Scalability: Flow reactors offer superior control over reaction parameters like temperature and pressure, making hazardous reactions (e.g., those involving unstable intermediates or strong reagents) safer to perform. This technology has been successfully applied to the synthesis of related pyrazolo[3,4-b]pyrazines, demonstrating its feasibility for this class of compounds. acs.org The scalability of flow processes allows for the seamless production of material from milligram to kilogram quantities. mdpi.com
Multi-Step Telescoped Synthesis: Flow platforms enable the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification. rsc.org A future automated platform could integrate the one-pot synthesis of the pyrazolo[1,5-a]pyrazine core, followed by in-line bromination to form the 3-bromomethyl intermediate, and a final diversification step via reaction with an array of nucleophiles, significantly accelerating the generation of compound libraries.
This integration of advanced synthetic technologies will be pivotal in unlocking the full potential of the this compound building block for chemical innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
